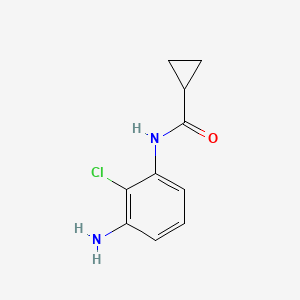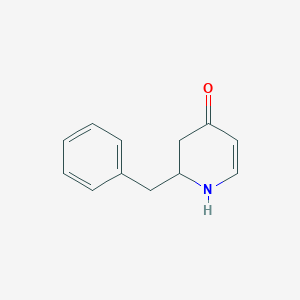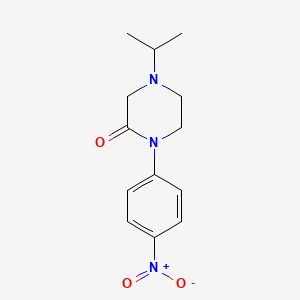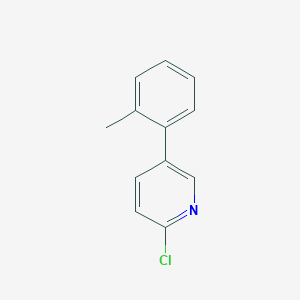
2-Chloro-5-(2-methylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-methylphenyl)pyridine is an organic compound with the molecular formula C12H10ClN It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 2-position and a 2-methylphenyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-5-(2-methylphenyl)pyridine involves the reaction of 2-chloropyridine with 2-methylphenylboronic acid in the presence of a palladium catalyst.
Another method involves the chlorination of 5-(2-methylphenyl)pyridine using thionyl chloride or phosphorus pentachloride. This reaction is carried out under reflux conditions and results in the substitution of a hydrogen atom with a chlorine atom at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale versions of the aforementioned synthetic routes. The Suzuki-Miyaura coupling is particularly favored due to its scalability and the availability of reagents. Additionally, the chlorination method is employed in cases where the starting materials are more readily available or cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(2-methylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, typically under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, usually in an inert solvent such as tetrahydrofuran.
Major Products
Substitution: Formation of 2-amino-5-(2-methylphenyl)pyridine or 2-thio-5-(2-methylphenyl)pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2-methylphenyl)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(2-methylphenyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a 2-methylphenyl group.
2-Chloro-5-(chloromethyl)pyridine: Similar structure but with a chloromethyl group instead of a 2-methylphenyl group.
Uniqueness
2-Chloro-5-(2-methylphenyl)pyridine is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Propiedades
Número CAS |
41216-07-3 |
|---|---|
Fórmula molecular |
C12H10ClN |
Peso molecular |
203.67 g/mol |
Nombre IUPAC |
2-chloro-5-(2-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-4-2-3-5-11(9)10-6-7-12(13)14-8-10/h2-8H,1H3 |
Clave InChI |
JQVMESOJEFCHJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


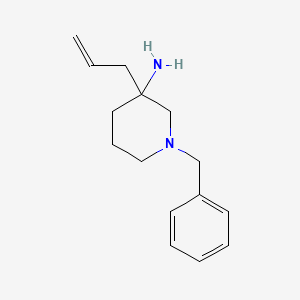
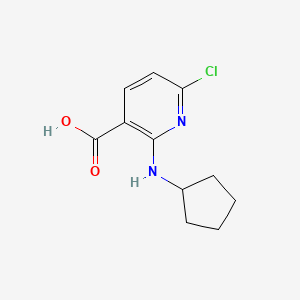
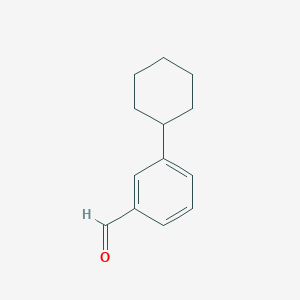
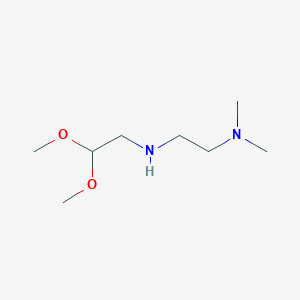
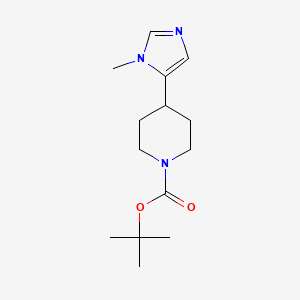

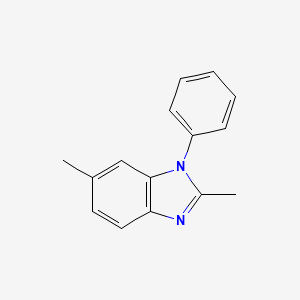

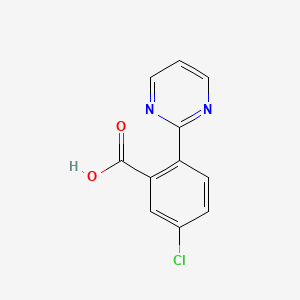
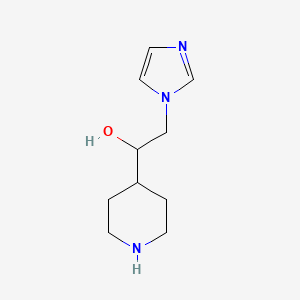
![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide](/img/structure/B13879153.png)
